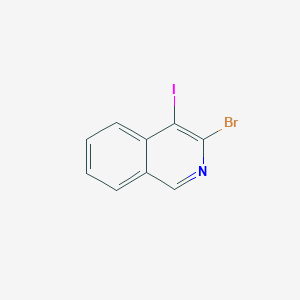

3-Bromo-4-iodoisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

3-bromo-4-iodoisoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H |

InChI Key |

SPTKZWRVNHVWOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2I)Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 Bromo 4 Iodoisoquinoline

Electronic Structure and Reactivity Predictions

Due to the lack of specific computational studies on 3-Bromo-4-iodoisoquinoline, no data is available for the following subsections:

Theoretical Spectroscopy Predictions (e.g., Vibrational Frequencies, Electronic Transitions)

Similarly, no theoretical predictions for the spectroscopic properties of this compound have been found in the surveyed literature.

Computational Mechanistic Studies of Transformations Involving this compound

Following a comprehensive search of available scientific literature, no specific computational mechanistic studies detailing the transformations of this compound have been identified. While there is extensive research on the computational analysis of reactions involving the broader isoquinoline (B145761) scaffold and its various derivatives, studies focusing explicitly on the reaction mechanisms of the 3-bromo-4-iodo substituted variant are not present in the accessed resources.

The field of computational chemistry frequently employs methods like Density Functional Theory (DFT) to elucidate reaction pathways, transition states, and energy barriers for complex organic transformations. diva-portal.orgacs.orgacs.org Such studies have been applied to understand palladium-catalyzed cross-coupling reactions, C-H activation, and other functionalizations of the isoquinoline ring system. nih.govresearchgate.netresearchgate.netacs.org For instance, DFT calculations have clarified the mechanism and origin of enantioselectivity in asymmetric syntheses of other 3,4-disubstituted isoquinolines. nih.gov

However, the specific electronic and steric effects of having both a bromine atom at the C3 position and an iodine atom at the C4 position on the isoquinoline core have not been the subject of dedicated theoretical investigation in the available literature. Research has been conducted on related compounds, such as the inhibition of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles like 1-chloroisoquinoline, but this does not extend to a mechanistic study of this compound. chemrxiv.orgrsc.org Similarly, while photochemical reactions of other bromo-substituted isoquinolines have been explored, they did not yield computational data for the target compound. rsc.org

Due to the absence of specific research data, a detailed discussion on the computational mechanistic studies of transformations involving this compound cannot be provided at this time. Further experimental and theoretical research is required to explore the reactivity and transformation mechanisms of this particular compound.

Synthetic Methodologies for 3 Bromo 4 Iodoisoquinoline and Its Precursors

Classical and Cycloaddition Approaches to Substituted Isoquinoline (B145761) Cores

Traditional methods for isoquinoline synthesis have long been the cornerstone of heterocyclic chemistry, providing robust pathways to the core structure. These methods often involve intramolecular cyclization reactions of appropriately substituted acyclic precursors.

Bischler-Napieralski Cyclization and its Adaptations

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic conditions. wikipedia.orgscispace.com

The process is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or in refluxing acidic conditions. nrochemistry.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring of the β-arylethylamide is electron-rich, facilitating the electrophilic aromatic substitution. nrochemistry.comorganic-chemistry.org

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org For less reactive substrates, more forceful conditions, such as the use of P2O5 in refluxing POCl3, are often necessary. wikipedia.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent(s) | Conditions | Substrate Type | Product | Reference(s) |

| POCl₃ | Reflux | β-arylethylamides | 3,4-Dihydroisoquinolines | wikipedia.orgorganic-chemistry.org |

| P₂O₅, POCl₃ | Reflux | β-arylethylamides with electron-withdrawing groups | 3,4-Dihydroisoquinolines | wikipedia.org |

| SnCl₄, BF₃·OEt₂ | Varies | Phenethylamides | 3,4-Dihydroisoquinolines | wikipedia.org |

| Tf₂O, PPA | Varies | Phenethylcarbamates | 3,4-Dihydroisoquinolines | wikipedia.org |

Pomeranz-Fritsch Cyclization and Derivatives

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.comwikipedia.org This method is advantageous for preparing isoquinolines with substitution patterns that may be difficult to achieve via other synthetic routes. organicreactions.org The reaction is typically performed in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the Schiff base, followed by the cyclization in the presence of a strong acid like sulfuric acid. organicreactions.orgwikipedia.org

Modifications to the classical Pomeranz-Fritsch protocol have been developed to improve yields and expand the substrate scope. The Schlittler-Muller modification, for instance, involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. thermofisher.com Another important variation is the Bobbitt modification, which involves hydrogenation of the benzalaminoacetal prior to acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com More recent advancements have utilized silyl (B83357) triflate and a sterically hindered pyridine (B92270) base to achieve acetal (B89532) activation under milder conditions than the traditionally harsh acidic environments. researchgate.net

Pictet-Spengler Reaction and its Modifications

The Pictet-Spengler reaction is a versatile and efficient method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. mdpi.comresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization under acidic conditions. researchgate.netaalto.fi The resulting tetrahydroisoquinolines can be subsequently oxidized to form isoquinolines.

The reaction conditions are generally mild, especially when the aromatic ring of the β-arylethylamine is activated with electron-donating groups. shahucollegelatur.org.in A variety of acids, from strong mineral acids to Lewis acids and even organocatalysts like chiral phosphoric acids, can be employed to promote the cyclization. mdpi.comresearchgate.net The Pictet-Spengler reaction has been utilized in the total synthesis of numerous complex alkaloids and has been adapted for use in multicomponent and cascade reactions, aligning with the principles of green chemistry. aalto.fithieme-connect.com

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of various heterocyclic systems, including the pyrrolo[2,1-a]isoquinoline (B1256269) core. nih.govrsc.org This strategy typically involves the reaction of an isoquinolinium N-ylide, which acts as a 1,3-dipole, with a variety of dipolarophiles such as activated alkynes or alkenes. nih.gov

The isoquinolinium N-ylides are often generated in situ from the corresponding isoquinoline and a suitable α-halocarbonyl compound. The subsequent [3+2] cycloaddition reaction proceeds to form the fused heterocyclic system. nih.govrsc.org Asymmetric variations of this reaction have also been developed, employing chiral catalysts to achieve high enantioselectivity in the synthesis of chiral tetrahydroisoquinolines. thieme-connect.com For instance, a chiral phosphoric acid can catalyze the enantioselective 1,3-dipolar cycloaddition of a nitrone with a vinyl ether to produce chiral tetrahydroisoquinolines in high yields. thieme-connect.com

Modern Catalytic Strategies for Halogenated Isoquinoline Synthesis

The direct introduction of halogens onto the isoquinoline core or the construction of the ring from halogenated precursors using modern catalytic methods has become a highly efficient and versatile strategy. Palladium-catalyzed reactions, in particular, have proven to be exceptionally useful in this regard.

Palladium-Catalyzed Annulations and Cyclizations

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted isoquinolines, including those bearing halogen atoms. These methods often involve the cyclization of functionalized precursors, such as ortho-alkynylbenzaldimines or ortho-halobenzaldehydes. researchgate.netrsc.org

One notable approach is the palladium-catalyzed cyclization of 2-(1-alkynyl)arylaldimines, which can be coupled with a subsequent Heck reaction to introduce a variety of substituents at the 4-position of the isoquinoline ring. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the resulting palladium(II) intermediate, leading to improved yields. researchgate.net

The Larock isoquinoline synthesis is another efficient palladium-catalyzed method for constructing 3,4-disubstituted isoquinolines. acs.orgub.edu This reaction involves the iminoannulation of internal alkynes with the tert-butylimine of o-iodobenzaldehyde. ub.edu Recently, an asymmetric variant of the Larock synthesis has been developed using a palladium catalyst with a chiral Walphos ligand, affording axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

Furthermore, palladium catalysis can be employed for the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolones from 2-alkynyl benzyl (B1604629) azides. researchgate.netgoogle.com The selectivity between the isoquinoline and isoquinolone products can be controlled by the reaction conditions. For instance, the use of PdBr2/CuBr2/LiBr in acetonitrile (B52724) favors the formation of 4-bromoisoquinoline, while a PdBr2/CuBr2/HOAc system in dichloroethane leads to the 4-bromoisoquinolone. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Substituted Isoquinolines

| Starting Material(s) | Catalyst/Reagents | Product Type | Reference(s) |

| 2-(1-Alkynyl)arylaldimines, Alkenes | Pd(II) catalyst | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |

| o-(1-Alkynyl)benzaldimine, Phenyl trifluoromethanesulfonate | Pd(OAc)₂/Walphos SL-W002-1 | Axially chiral 3,4-disubstituted isoquinolines | acs.org |

| 2-Alkynyl benzyl azides | PdBr₂/CuBr₂/LiBr in MeCN | 4-Bromoisoquinolines | researchgate.net |

| 2-Alkynyl benzyl azides | PdBr₂/CuBr₂/HOAc in CH₂ClCH₂Cl | 4-Bromoisoquinolones | researchgate.net |

Copper-Catalyzed Routes to Isoquinoline Scaffolds

Copper-catalyzed reactions have emerged as a powerful and economical approach for the synthesis of the isoquinoline framework. nih.gov These methods often involve annulation reactions and are valued for their efficiency and tolerance of various functional groups. One notable copper-catalyzed method involves the cyclization of iminoalkynes, which can be generated from readily available starting materials like 2-bromobenzaldehydes and alkynes. harvard.eduacs.org This approach allows for the construction of a diverse library of isoquinoline derivatives. harvard.eduacs.org

A significant advancement in this area is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which serves as the nitrogen source. This three-component [3 + 2 + 1] cyclization provides a direct route to densely functionalized isoquinolines.

Rhodium- and Ruthenium-Catalyzed C-H Functionalization/Annulation Approaches

Transition-metal-catalyzed C-H activation and annulation reactions are at the forefront of modern heterocyclic synthesis, with rhodium and ruthenium catalysts being particularly effective for isoquinoline synthesis. organic-chemistry.org These methods offer high atom economy and regioselectivity.

Rhodium(III)-catalyzed C-H activation of aryl-containing starting materials, such as benzimines or oximes, followed by annulation with alkynes, is a widely used strategy. nih.govtandfonline.com For instance, the reaction of aryl amidines with α-chloro ketones catalyzed by a rhodium(III) complex provides a direct route to 1-aminoisoquinolines. nih.gov Another approach involves the rhodium-catalyzed reaction of N-tert-butylbenzaldimines with internal alkynes in the presence of a copper oxidant. organic-chemistry.org

Ruthenium(II)-catalyzed C-H functionalization offers a complementary and often more cost-effective alternative to rhodium. shahucollegelatur.org.in For example, the annulation of N-Cbz hydrazones with internal alkynes using a ruthenium catalyst provides rapid access to isoquinolines, especially under microwave irradiation. shahucollegelatur.org.in Furthermore, ruthenium-catalyzed [4+2] annulation of quinazolinones with sulfoxonium ylides has been developed as a novel method for synthesizing multisubstituted aminoisoquinolines. acs.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| Copper(I) | 2-Bromoaryl ketones, terminal alkynes, CH₃CN | Functionalized Isoquinolines | Three-component reaction, N-atom transfer |

| Rhodium(III) | Aryl amidines, α-chloro ketones | 1-Aminoisoquinolines | Mild conditions, high regioselectivity |

| Ruthenium(II) | N-Cbz hydrazones, internal alkynes | Substituted Isoquinolines | Rapid, microwave-assisted, oxidant-free |

| Ruthenium(II) | Quinazolinones, sulfoxonium ylides | Aminoisoquinolines | Heterocycle-to-heterocycle transformation |

Visible Light-Mediated Cyclizations for Isoquinoline Frameworks

In recent years, photoredox catalysis using visible light has gained prominence as a green and powerful tool in organic synthesis. Current time information in Bangalore, IN.researchgate.net These methods often proceed under mild conditions and allow for the generation of radical intermediates that can participate in cyclization reactions to form the isoquinoline core. Current time information in Bangalore, IN.researchgate.net

One such strategy involves the visible-light-induced radical cyclization of α-brominated amides, leading to the formation of benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org Another approach utilizes the visible-light-mediated radical insertion/cyclization cascade of isocyanides to generate isoquinoline frameworks. Current time information in Bangalore, IN. These reactions are typically initiated by a photocatalyst, such as an iridium or ruthenium complex, upon irradiation with visible light. Current time information in Bangalore, IN.acs.org

Regioselective Halogenation and Halogen Exchange Strategies for Isoquinolines

Once the isoquinoline scaffold is in place, the next critical step is the introduction of the bromo and iodo groups at the desired positions. The regioselectivity of these halogenation reactions is paramount for the successful synthesis of 3-bromo-4-iodoisoquinoline.

Controlled Bromination Techniques in Isoquinoline Synthesis

The direct bromination of isoquinoline can lead to a mixture of products. However, controlled bromination at specific positions can be achieved through various strategies. For the synthesis of this compound, a precursor such as 4-iodoisoquinoline (B189533) would need to be selectively brominated at the C3 position.

Recent studies have shown that radical meta-C-H halogenation of azines, including isoquinolines, can be achieved. nih.gov An N-benzyl activation strategy has been developed for the C3-monohalogenation of isoquinolines. nih.gov This method utilizes an electrophilic halogen radical addition to achieve the desired regioselectivity. nih.gov

Alternatively, if starting with a 3-bromoisoquinoline (B184082), subsequent iodination at the C4 position would be required.

Directed Iodination Methodologies

Achieving regioselective iodination at the C4 position of the isoquinoline ring is a significant challenge due to the electronic properties of the heterocycle, which typically favor substitution at the C5 or C8 positions. acs.org However, modern synthetic methods have overcome this challenge.

A particularly effective method for the direct C4-halogenation of isoquinolines involves a Boc₂O-mediated dearomatization strategy. acs.orgacs.org In this one-pot sequence, the isoquinoline is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a dearomatized intermediate. This intermediate then undergoes electrophilic halogenation at the C4 position with an iodine source like N-iodosuccinimide (NIS). Subsequent acid-promoted rearomatization affords the 4-iodoisoquinoline. acs.orgacs.org This method exhibits high C4 site selectivity and tolerates a range of functional groups. acs.orgacs.org

Another powerful technique is the rhodium(III)-catalyzed atroposelective C-H iodination of 1-aryl isoquinolines, which provides access to axially chiral biaryl iodides. researchgate.net While this method is primarily for a different class of substituted isoquinolines, it highlights the potential of directed C-H functionalization for precise iodination.

Halogen-Metal Interconversion and Subsequent Halogenation Reactions

Halogen-metal exchange reactions offer a versatile route to functionalized isoquinolines. This strategy typically involves the reaction of a halo-isoquinoline with an organolithium reagent at low temperatures to generate a lithiated intermediate. This intermediate can then be quenched with an electrophilic halogen source to introduce a different halogen atom.

For the synthesis of this compound, one could envision starting with a di-bromo or di-iodo isoquinoline and selectively converting one of the halogen atoms via a halogen-metal exchange followed by quenching with the other halogen. However, controlling the regioselectivity of the initial di-halogenation and the subsequent exchange can be challenging.

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound involves the deconstruction of the target molecule into simpler, more readily available starting materials. This process is guided by identifying key bond disconnections and functional group interconversions (FGI) that correspond to reliable and high-yielding forward synthetic reactions. For a di-halogenated heterocyclic compound like this compound, the retrosynthetic strategy primarily revolves around the disconnection of the carbon-halogen bonds and the construction of the isoquinoline core itself.

Disconnection Strategies Based on Halogen Substituents

The primary disconnection points in this compound are the C-Br and C-I bonds at positions 3 and 4, respectively. The order and method of these disconnections define the synthetic pathway.

One logical approach is the sequential disconnection of the halogen atoms. This can be conceptualized in two ways:

Disconnection of the C-I bond first: This leads to 3-bromoisoquinoline as a key intermediate. The forward reaction would then involve the regioselective iodination of 3-bromoisoquinoline at the C4 position. Electrophilic iodination reactions are known for aromatic systems, and the electronic nature of the 3-bromoisoquinoline would direct the incoming electrophile.

Disconnection of the C-Br bond first: This points to 4-iodoisoquinoline as the key intermediate. The subsequent forward synthesis would require the selective bromination of 4-iodoisoquinoline at the C3 position.

A powerful strategy for introducing a halogen, particularly bromine or chlorine, onto an aromatic amine is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an amino group followed by its replacement with a halide using a copper(I) salt catalyst. wikipedia.org Therefore, a C-Br disconnection can lead to a 3-amino-4-iodoisoquinoline precursor. The amino group can be introduced via reduction of a nitro group or other nitrogen-containing functionalities.

Another key disconnection strategy involves the construction of the isoquinoline ring itself, with the halogen substituents already in place or introduced during the cyclization process. This approach often leads to more convergent syntheses. For instance, the synthesis of 4-haloisoquinolines can be achieved from 2-alkynyl benzyl azides. researchgate.net This suggests a disconnection of the isoquinoline ring into an appropriately substituted o-alkynyl benzyl azide (B81097) precursor.

Identification of Key Precursors and Synthetic Pathways

Based on the disconnection strategies, several key precursors and corresponding synthetic pathways can be identified for the synthesis of this compound.

A plausible pathway involves the synthesis of a substituted isoquinoline core followed by sequential halogenation. For instance, starting from isoquinoline itself, direct halogenation can be considered. However, controlling the regioselectivity for the synthesis of a 3,4-dihalo-substituted isoquinoline can be challenging. A more controlled approach would be to start with a pre-functionalized isoquinoline.

One of the most versatile methods for constructing the isoquinoline skeleton is the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. scribd.com Another important method is the Pictet-Spengler reaction , which condenses a β-phenethylamine with an aldehyde or ketone followed by cyclization. acs.org

A practical retrosynthetic pathway could start from a readily available substituted benzene (B151609) derivative. For example, an o-tolualdehyde derivative can be used to construct the isoquinoline ring. A method reported by Myers and co-workers involves the condensation of a metalated o-tolualdehyde tert-butylimine with a nitrile, which provides a direct route to 3-substituted isoquinolines. harvard.edu

Considering the Sandmeyer reaction, a key precursor would be 3-amino-4-iodoisoquinoline . This can be synthesized from a suitable precursor, for example, by nitration of 4-iodoisoquinoline followed by reduction of the nitro group. The subsequent Sandmeyer reaction on 3-amino-4-iodoisoquinoline would introduce the bromine at the C3 position.

The table below outlines some of the key precursors and the synthetic strategies to obtain this compound.

| Key Precursor | Corresponding Synthetic Strategy |

| 3-Bromoisoquinoline | Electrophilic iodination at the C4 position. The reaction conditions would need to be carefully controlled to ensure regioselectivity. |

| 4-Iodoisoquinoline | Electrophilic bromination at the C3 position. Similar to the above, achieving high regioselectivity is crucial. |

| 3-Amino-4-iodoisoquinoline | Diazotization of the amino group followed by a Sandmeyer reaction using a copper(I) bromide catalyst to introduce the bromine atom at C3. wikipedia.orgorganic-chemistry.org |

| o-Alkynylbenzyl azide derivative | Palladium-catalyzed cyclization to form the isoquinoline ring with a halogen at the C4 position. researchgate.net The precursor would need to be designed to allow for the subsequent introduction of bromine at the C3 position. This could involve carrying a functional group that can be converted to a bromine atom. |

| Substituted o-tolualdehyde | Condensation with a suitable nitrile to form the isoquinoline ring. harvard.edu The substituents on the starting aldehyde and nitrile would be chosen to facilitate the subsequent introduction of the bromo and iodo groups. For example, an amino or a protected hydroxyl group could be present to direct halogenation. |

These retrosynthetic pathways offer various routes to the target molecule, each with its own advantages and challenges in terms of starting material availability, reaction efficiency, and regioselectivity control. The choice of a specific pathway would depend on the practical considerations of the synthesis.

Reactivity and Synthetic Transformations of 3 Bromo 4 Iodoisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms on the isoquinoline (B145761) scaffold allows for selective functionalization. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl. researchgate.netbaranlab.org This principle governs the regiochemical outcome of cross-coupling reactions involving 3-bromo-4-iodoisoquinoline, with initial reactions occurring almost exclusively at the C-4 position.

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds using an organoboron reagent and a palladium catalyst, is expected to proceed with high regioselectivity on this compound. researchgate.net The palladium catalyst will preferentially undergo oxidative addition into the more labile C-I bond at the C-4 position, leaving the C-Br bond at the C-3 position intact. researchgate.netresearchgate.net This allows for the synthesis of a variety of 4-aryl-3-bromoisoquinolines. Subsequent, more forcing reaction conditions could then be employed to functionalize the C-3 position, enabling the synthesis of differentially substituted 3,4-diarylisoquinolines. clockss.orgmdpi.com

While direct experimental data for this compound was not found in the searched literature, the expected selective coupling at the C-4 position is well-established for dihaloheterocycles. researchgate.netresearchgate.net The scope of the reaction would likely include a wide range of aryl- and heteroarylboronic acids.

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling Partners for this compound This table illustrates the expected products based on established chemical principles.

| Coupling Partner (Ar-B(OH)₂) | Expected Product |

|---|---|

| Phenylboronic acid | 3-Bromo-4-phenylisoquinoline |

| 4-Methoxyphenylboronic acid | 3-Bromo-4-(4-methoxyphenyl)isoquinoline |

| 3-Fluorophenylboronic acid | 3-Bromo-4-(3-fluorophenyl)isoquinoline |

| Thiophen-2-ylboronic acid | 3-Bromo-4-(thiophen-2-yl)isoquinoline |

| Pyridin-3-ylboronic acid | 3-Bromo-4-(pyridin-3-yl)isoquinoline |

The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. rsc.org Similar to the Suzuki-Miyaura coupling, this reaction is highly regioselective. When this compound is subjected to Sonogashira coupling conditions, the reaction occurs exclusively at the C-4 iodo-substituted position. baranlab.orglibretexts.org This selective transformation yields 3-bromo-4-alkynylisoquinoline derivatives, which are versatile intermediates for further synthesis. Studies on analogous dihaloquinolines confirm that the acetylene (B1199291) group is introduced at the site of the more reactive iodide substituent. libretexts.org

Table 2: Illustrative Scope of Alkyne Partners for Sonogashira Coupling with this compound This table illustrates the expected products based on established chemical principles.

| Coupling Partner (R-C≡CH) | Expected Product |

|---|---|

| Phenylacetylene | 3-Bromo-4-(phenylethynyl)isoquinoline |

| Ethynyltrimethylsilane | 3-Bromo-4-((trimethylsilyl)ethynyl)isoquinoline |

| 1-Hexyne | 3-Bromo-4-(hex-1-yn-1-yl)isoquinoline |

| Propargyl alcohol | 3-(3-Bromo-4-isoquinolinyl)-2-propyn-1-ol |

| 3-Ethynylpyridine | 3-Bromo-4-(pyridin-3-ylethynyl)isoquinoline |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex. Applying the established reactivity principles to this compound, an initial amination reaction would selectively target the C-4 position to produce various 4-amino-3-bromoisoquinoline (B112583) derivatives. The reaction is compatible with a wide range of primary and secondary amines. Following the selective functionalization at C-4, a second Buchwald-Hartwig amination could be performed at the C-3 bromo position, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to proceed. mdpi.com

The Negishi (using organozinc reagents) and Stille (using organostannane reagents) reactions are powerful cross-coupling methods for C-C bond formation. While specific literature examples for the use of this compound in these reactions were not identified, the underlying mechanism of palladium-catalyzed cross-coupling dictates that they would follow the same regioselectivity pattern. baranlab.org Both Negishi and Stille couplings would be expected to occur preferentially at the C-4 position, reacting with the C-I bond to yield 4-substituted-3-bromoisoquinolines. The C-Br bond would remain available for subsequent transformations.

The utility of this compound as a synthetic intermediate stems from its ability to react with a diverse range of coupling partners in a controlled, stepwise manner.

Aryl Partners (Suzuki, Stille, Negishi): A broad scope of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl groups can be introduced, primarily at the C-4 position. clockss.org

Alkyne Partners (Sonogashira): Both aromatic and aliphatic terminal alkynes, including those bearing functional groups like alcohols or silyl (B83357) ethers, can be coupled at the C-4 position. rsc.orgnih.gov

Alkyl Partners (Suzuki, Negishi): While often more challenging than aryl couplings, sp³-hybridized alkyl groups can be introduced via Negishi or Suzuki reactions using appropriate alkylzinc reagents or alkylboron compounds (e.g., alkyltrifluoroborates), again with initial reactivity at the C-4 position.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base. However, in the case of this compound, treatment with strong organolithium or organomagnesium bases (e.g., n-BuLi, i-PrMgCl) at low temperatures is highly unlikely to result in C-H deprotonation. Instead, a much faster halogen-metal exchange reaction is expected to occur. imperial.ac.ukuni-muenchen.de

This exchange will take place regioselectively at the most reactive halogen site, which is the C-4 iodo position. researchgate.netchemrxiv.org This process generates a 3-bromo-4-isoquinolyl-metal species (lithium or magnesium). This reactive organometallic intermediate can then be trapped in situ by a wide variety of electrophiles to install a new substituent at the C-4 position. researchgate.net This halogen-metal exchange/electrophilic quench sequence provides a powerful, transition-metal-free pathway to functionalize the C-4 position selectively.

Table 3: Potential Electrophiles for Quenching of the 3-Bromo-4-isoquinolylmetal Intermediate This table illustrates expected products from a halogen-metal exchange and electrophilic quench sequence.

| Electrophile | Expected Product |

|---|---|

| CO₂ (followed by acidic workup) | 3-Bromo-4-isoquinolinecarboxylic acid |

| DMF (N,N-Dimethylformamide) | 3-Bromo-4-isoquinolinecarboxaldehyde |

| I₂ | (Re-formation of starting material) |

| (CH₃)₃SiCl | 3-Bromo-4-(trimethylsilyl)isoquinoline |

| CH₃OD | 3-Bromo-4-deuterioisoquinoline |

| PhCHO (Benzaldehyde) | (3-Bromo-4-isoquinolinyl)(phenyl)methanol |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. byjus.com A nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before a leaving group is expelled to restore aromaticity. libretexts.org

The feasibility of SNAr reactions is greatly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negatively charged intermediate. byjus.comlibretexts.org In the context of halogenated isoquinolines, the ring nitrogen atom acts as an electron-withdrawing group, activating the heterocyclic ring system for nucleophilic attack. While simple aryl halides are generally inert to SNAr, the electronic properties of the isoquinoline nucleus render positions such as C-3 and C-4 susceptible to substitution.

In this compound, both halogen atoms are positioned on the activated pyridine (B92270) ring. The relative leaving group ability of the halogens (I > Br > Cl > F) is a key factor in determining the site of substitution. Consequently, the iodide at the C-4 position is generally expected to be more labile and thus more readily displaced by a nucleophile compared to the bromide at the C-3 position. Furthermore, directed SNAr reactions have been observed where a substituent can ortho-specifically direct an incoming nucleophile, a principle that can be relevant in complex isoquinoline derivatives. rsc.org

Radical Reactions and Intramolecular Cyclizations

Radical reactions offer powerful methods for the construction of complex polycyclic systems from suitably functionalized precursors. The halogen atoms on this compound can serve as effective radical precursors for intramolecular cyclization events, leading to the formation of new heterocyclic frameworks.

Free radical cyclization provides an efficient pathway to construct new ring systems fused to the isoquinoline core. doaj.org Research has demonstrated that precursors containing ortho-bromo or ortho-iodo-phenyl groups can undergo intramolecular arylation via a radical mechanism to yield complex polyheterocycles. beilstein-journals.org These reactions are typically initiated by a radical initiator system, such as a combination of tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) and azobisisobutyronitrile (AIBN). beilstein-journals.org

By attaching an appropriate side chain to the C-3 or C-4 position of the isoquinoline, a similar radical cyclization could be envisaged. The choice of halogen can be used to control the chemoselectivity of the cyclization process. beilstein-journals.org For instance, a precursor containing both a bromo and an iodo substituent can be designed for selective cyclization. doaj.orgbeilstein-journals.org This approach is valuable for synthesizing novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org

Table 1: Representative Free Radical Cyclization

| Precursor Type | Reagents & Conditions | Product Type | Yield | Citation |

|---|---|---|---|---|

| o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | Good | beilstein-journals.org |

| 1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromide | (TMS)3SiH, AIBN | Monocyclization product | - | doaj.orgbeilstein-journals.org |

Oxidative cyclization represents another strategy for elaborating the isoquinoline framework. These methods often involve the generation of a reactive intermediate under oxidative conditions, which then undergoes cyclization. While specific examples starting directly from this compound are not prevalent, general methodologies can be applied. For example, transition-metal-free oxidative cross-dehydrogenative coupling (CDC) strategies, using oxidants like potassium persulfate (K₂S₂O₈), are used for the acylation of isoquinolines. organic-chemistry.org

Additionally, photochemical methods can be employed to generate N-amidyl radicals from precursors like o-alkynylated benzamides, which then undergo a cascade cyclization to form complex fused systems such as isoquinoline-1,3,4(2H)-triones. bohrium.com These radical cascade reactions demonstrate the potential to construct intricate molecular architectures under mild, visible-light-mediated conditions. bohrium.com

Regioselectivity and Chemoselectivity in Transformations of this compound

The synthetic utility of this compound is largely defined by the ability to selectively target one of the two halogen atoms. This selectivity, whether regioselective (site-selective) or chemoselective (functional group-selective), is dictated by the inherent electronic and steric properties of the substrate and the specific reaction conditions employed.

Chemoselectivity in this molecule is primarily governed by the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This makes the iodine atom at the C-4 position a better leaving group and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. Consequently, reactions such as Suzuki, Sonogashira, and Stille couplings can be performed chemoselectively at the C-4 position, leaving the C-3 bromine atom intact for subsequent transformations. acs.org This stepwise functionalization is a cornerstone of modern synthetic strategy.

Regioselectivity is influenced by the electronic landscape of the isoquinoline ring. In nucleophilic additions to aryne intermediates, for example, the position of substituents can strongly direct the incoming nucleophile. Studies on 3,4-pyridynes have shown that an electron-withdrawing 5-bromo substituent can reverse the inherent regioselectivity of nucleophilic attack, favoring addition at the C-3 position. nih.gov This principle suggests that the electronic interplay between the ring nitrogen and the two halogen atoms in this compound will similarly govern the regiochemical outcome of its reactions. Radical cyclizations also exhibit selectivity based on the specific halogen precursor used. doaj.orgbeilstein-journals.org

Table 2: Predicted Selectivity in Key Reactions

| Reaction Type | Position of Primary Reaction | Rationale | Citation |

|---|---|---|---|

| Suzuki Coupling | C-4 | Higher reactivity of C-I bond in oxidative addition | acs.org |

| Sonogashira Coupling | C-4 | Higher reactivity of C-I bond in oxidative addition | acs.org |

| Nucleophilic Aromatic Substitution | C-4 | Iodine is a better leaving group than bromine | byjus.com |

| Halogen-Metal Exchange (e.g., with BuLi) | C-4 | C-I bond is more reactive towards lithiation | - |

Other Functional Group Interconversions at C-3 and C-4 Positions

Beyond the major reaction classes discussed, the bromo and iodo groups on the isoquinoline scaffold can be converted into a variety of other functionalities through numerous functional group interconversion (FGI) strategies. ub.eduimperial.ac.uk These transformations significantly broaden the synthetic potential of this compound, allowing for the introduction of diverse chemical motifs.

Key FGI transformations include:

Reduction (Dehalogenation): The C-Br or C-I bonds can be reduced to C-H bonds using various reducing agents, such as catalytic hydrogenation or hydride sources. This can be done selectively, often targeting the more reactive C-I bond first.

Halogen-Metal Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures can selectively replace the more reactive iodine atom at C-4 with lithium. The resulting organolithium intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-based or heteroatom-based substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, converting the C-Br or C-I functionalities into amino groups. By tuning the catalyst, ligands, and reaction conditions, selective amination at either the C-3 or C-4 position may be achievable.

Cyanation: The introduction of a nitrile group (–CN) can be accomplished via palladium- or copper-catalyzed reactions using cyanide sources like zinc cyanide or potassium cyanide.

These interconversions are crucial for building molecular complexity and accessing a wide array of substituted isoquinoline derivatives that would be difficult to synthesize directly.

Table 3: Potential Functional Group Interconversions (FGI)

| Starting Position | Reagents/Reaction | Resulting Functional Group | Citation |

|---|---|---|---|

| C-4 (Iodo) | n-BuLi, then CO₂ | Carboxylic acid | - |

| C-4 (Iodo) | Pd catalyst, R-NH₂, base (Buchwald-Hartwig) | Amine | - |

| C-3 (Bromo) | Zn(CN)₂, Pd catalyst (Cyanation) | Nitrile | - |

| C-4 (Iodo) | H₂, Pd/C (Reduction) | Hydrogen | - |

Applications of 3 Bromo 4 Iodoisoquinoline As a Synthetic Intermediate

Precursor for Polyfunctionalized Isoquinoline (B145761) Derivatives

The ability to sequentially introduce different functional groups onto the isoquinoline core makes 3-Bromo-4-iodoisoquinoline an excellent precursor for the synthesis of polyfunctionalized isoquinoline derivatives. researchgate.net These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the isoquinoline scaffold in biologically active natural products and functional organic materials. rsc.orgbohrium.com

The synthesis of these derivatives often begins with a cross-coupling reaction at the more reactive 4-position (iodine) followed by a second coupling at the 3-position (bromine). thieme-connect.de This stepwise approach allows for the controlled installation of various substituents, leading to a diverse library of isoquinoline compounds with tailored properties. For example, a Sonogashira coupling can be performed at the 4-position to introduce an alkyne, followed by a Suzuki coupling at the 3-position to add an aryl group. This strategy provides access to 3,4-disubstituted isoquinolines with a wide range of functional groups.

A variety of methods are available for the synthesis of isoquinoline scaffolds, including classical approaches like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. mdpi.com However, these methods often require harsh conditions. Modern techniques offer milder alternatives for synthesizing substituted isoquinolines from their corresponding bromoisoquinoline precursors. mdpi.com

| Starting Material | Reaction Type | Position of Functionalization | Product Class | Reference |

|---|---|---|---|---|

| This compound | Sonogashira Coupling | 4-position (Iodine) | 4-Alkynyl-3-bromoisoquinoline | thieme-connect.de |

| 4-Alkynyl-3-bromoisoquinoline | Suzuki Coupling | 3-position (Bromine) | 3-Aryl-4-alkynylisoquinoline | thieme-connect.de |

| This compound | Heck Coupling | 4-position (Iodine) | 4-Alkenyl-3-bromoisoquinoline | thieme-connect.de |

| 4-Alkenyl-3-bromoisoquinoline | Buchwald-Hartwig Amination | 3-position (Bromine) | 3-Amino-4-alkenylisoquinoline | nih.gov |

Role in Divergent Synthesis of Diverse Heterocyclic Scaffolds

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide range of structurally distinct molecules from a common intermediate. nih.gov this compound is an ideal starting point for such synthetic approaches due to its two modifiable positions. nih.gov By carefully selecting the reaction conditions and coupling partners, chemists can steer the synthesis towards different heterocyclic frameworks. nih.govacs.org

For instance, the initial functionalization at the 4-position can be followed by an intramolecular cyclization reaction involving the substituent at the 4-position and the nitrogen atom or the C-3 position of the isoquinoline ring. This can lead to the formation of various fused heterocyclic systems. Alternatively, the substituent introduced at the 4-position can serve as a handle for further transformations, leading to the construction of more complex scaffolds.

The development of methods for generating fused polycyclic heterocycles is of longstanding interest due to their presence in many biologically active molecules and natural products. nih.gov New strategies that provide access to uncommon scaffolds have the potential to lead to the discovery of new classes of compounds with unexplored biological properties. nih.gov

Intermediate in the Construction of Fused Polycyclic Systems

The isoquinoline nucleus is a component of numerous natural products and pharmacologically active compounds. rsc.orgacs.org The construction of fused polycyclic systems containing the isoquinoline motif is a significant area of research in synthetic organic chemistry. nih.govacs.org this compound serves as a key intermediate in the synthesis of these complex architectures. rsc.orgmdpi.com

One common strategy involves a palladium-catalyzed intramolecular carboamination reaction. nih.gov For example, a 2-allyl-N-(2-bromobenzyl)aniline derivative, which can be synthesized from a bromoisoquinoline precursor, can undergo an intramolecular Pd-catalyzed alkene carboamination to afford substituted tetrahydroindoloisoquinolines. nih.gov This transformation creates a new fused ring system attached to the isoquinoline core.

Another approach involves the synthesis of isoquinoline-fused triazines through a halogen and base-mediated [3+3]-cycloaddition reaction. researchgate.net This one-pot, transition-metal-free process demonstrates broad substrate scope and functional group tolerance, providing access to biologically important isoquinoline-fused heterocycles. researchgate.net

| Intermediate Type | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 2-Allyl-N-(2-bromobenzyl)anilines | Intramolecular Pd-catalyzed alkene carboamination | Tetrahydroindoloisoquinolines | nih.gov |

| In situ generated azaoxyallyl cations and C,N-cyclic azomethine imines | Halogen and base-mediated [3+3]-cycloaddition | Isoquinoline-fused triazines | researchgate.net |

| 2-Ethynylbenzaldehyde, paraformaldehyde, and a secondary amine | Copper-catalyzed four-component coupling, cascade cyclization, and oxidation | Tricyclic isoquinolines | acs.org |

Contribution to Building Blocks for Analogue Synthesis in Chemical Research (Focus on Synthetic Pathways)

The development of new synthetic methodologies is crucial for advancing chemical research, particularly in the field of medicinal chemistry where the synthesis of analogues of lead compounds is essential for structure-activity relationship (SAR) studies. This compound provides a versatile platform for the synthesis of a wide range of isoquinoline analogues. acs.orgbldpharm.com

The differential reactivity of the C-I and C-Br bonds allows for the regioselective introduction of various substituents, which is a key requirement for analogue synthesis. acs.org For example, a Suzuki coupling reaction can be used to introduce a variety of aryl and heteroaryl groups at either the 4- or 3-position, leading to a library of analogues with diverse electronic and steric properties. jptcp.comresearchgate.net

Furthermore, the bromo and iodo substituents can be transformed into other functional groups, such as amino, hydroxyl, or cyano groups, further expanding the range of accessible analogues. This flexibility allows chemists to systematically explore the chemical space around the isoquinoline scaffold and to identify compounds with improved biological activity or other desirable properties.

This compound has proven to be a highly valuable and versatile intermediate in organic synthesis. Its unique pattern of halogenation allows for selective and sequential functionalization, providing access to a wide array of complex molecules. Its application as a precursor for polyfunctionalized isoquinoline derivatives, its role in the divergent synthesis of diverse heterocyclic scaffolds, and its utility as an intermediate in the construction of fused polycyclic systems highlight its importance in modern synthetic chemistry. The ability to use this compound to create diverse libraries of analogues for chemical research further underscores its significance as a key building block for the discovery of new and improved functional molecules.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Iodoisoquinoline

Elucidation of Reaction Pathways and Catalytic Cycles

The primary reaction pathways for 3-bromo-4-iodoisoquinoline involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

In the context of palladium catalysis, the cycle is initiated by the oxidative addition of the aryl halide to a low-coordinate Pd(0) species. acs.orgnih.gov For this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, leading to preferential oxidative addition at the C4 position. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation with a suitable coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction or a terminal alkyne in the Sonogashira reaction. nih.govrsc.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.orgnih.gov

Recent studies have highlighted the importance of monoligated Pd(0) species as the most active catalysts in these cycles. acs.orgnih.gov The formation of these highly reactive, coordinatively unsaturated species is often facilitated by the use of bulky phosphine (B1218219) ligands. acs.orgnih.gov

In some instances, reaction pathways can deviate from the standard cross-coupling cycle. For example, under certain conditions, intramolecular cyclizations or rearrangements can occur, leading to the formation of fused heterocyclic systems. rsc.org The specific pathway is highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent.

Role of Catalysts, Ligands, and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst, ligands, and other reagents is paramount in controlling the selectivity and efficiency of reactions involving this compound.

Catalysts: Palladium complexes are the most widely used catalysts for cross-coupling reactions of this compound. jptcp.comnih.govresearchgate.netmdpi.com The choice between different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium precatalysts, can influence catalytic activity. nih.govnih.gov Copper is often used as a co-catalyst, particularly in Sonogashira reactions, where it facilitates the formation of the copper acetylide intermediate. rsc.orgresearchgate.net Nickel-based catalysts have also been explored as a more economical alternative to palladium for certain cross-coupling reactions. researchgate.net

Ligands: Ligands play a critical role in stabilizing the metal center, influencing its reactivity, and controlling selectivity. nih.govresearchgate.net Bulky electron-rich phosphine ligands, such as tri(tert-butyl)phosphine and biarylphosphines, are often employed to promote the formation of highly active monoligated palladium(0) species, which can enhance the rate of oxidative addition and reductive elimination. acs.orgnih.gov The structure of the ligand can also dictate the regioselectivity of a reaction by sterically blocking or electronically favoring a particular reaction site. In some cases, N-heterocyclic carbenes (NHCs) have been used as ligands, offering strong σ-donation and good thermal stability. nih.gov

Reagents: The choice of base and solvent can significantly impact reaction outcomes. Bases are required to facilitate the transmetalation step and to neutralize any acid generated during the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic amines (e.g., Et₃N). researchgate.netnih.gov The solvent can affect the solubility of reagents and intermediates, as well as the stability of the catalytic species. nih.gov In some cases, the use of specific additives can prevent side reactions, such as the homocoupling of boronic acids in Suzuki reactions. mdpi.com

The interplay between these components allows for fine-tuning of the reaction conditions to achieve high yields and selectivity for the desired product. For instance, by carefully selecting the catalyst and ligands, it is possible to selectively functionalize the C4-iodo position while leaving the C3-bromo position intact for subsequent transformations. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Control

The selective functionalization of this compound is governed by both kinetic and thermodynamic factors. The difference in bond dissociation energies between the C-I and C-Br bonds provides a strong kinetic basis for the preferential reaction at the C4 position. The oxidative addition of the C-I bond to a Pd(0) catalyst is a much faster process than the corresponding reaction at the C-Br bond.

Kinetic studies of related cross-coupling reactions have often shown that the reaction is first order in both the catalyst and the aryl halide. acs.org The rate of reaction can be influenced by the electronic and steric properties of the substrates and ligands.

In some cases, reaction conditions can be manipulated to favor a thermodynamically less stable product through kinetic control. This can be achieved, for example, by using highly active catalysts at low temperatures to favor the faster reaction pathway. The principles of reaction order, activation energy, and the Arrhenius equation are fundamental to understanding and predicting how changes in reaction conditions will affect the rate and outcome of these transformations. ddugu.ac.in

Spectroscopic and Computational Approaches to Mechanistic Elucidation

A combination of spectroscopic and computational methods is often employed to gain a deeper understanding of the reaction mechanisms involving this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable tools for characterizing starting materials, intermediates, and final products. jptcp.com In situ NMR studies can be used to monitor the progress of a reaction and to identify key catalytic intermediates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and to identify reaction products and byproducts, providing insights into reaction pathways. rug.nlacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecules and can be used to follow the course of a reaction by observing the appearance or disappearance of characteristic absorption bands. jptcp.com

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for investigating reaction mechanisms. whiterose.ac.ukmdpi.comresearchgate.net It can be used to calculate the energies of reactants, intermediates, and transition states, providing a theoretical basis for understanding reaction pathways and selectivity. whiterose.ac.uk For example, DFT calculations can be used to model the oxidative addition step and to rationalize the observed regioselectivity in the reactions of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the electronic structure of molecules, including charge distribution and orbital interactions, which can help to explain their reactivity. wisc.edu

By combining experimental data from spectroscopic studies with theoretical insights from computational chemistry, a comprehensive picture of the reaction mechanism can be developed. This integrated approach is essential for the rational design of new and improved catalytic systems for the selective functionalization of complex molecules like this compound.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Iodoisoquinoline

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for complex molecules like 3-bromo-4-iodoisoquinoline. A major thrust in this area is the design of one-pot reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. nih.govacs.orgfigshare.com Such procedures offer high atom economy, a measure of how many atoms from the starting materials are incorporated into the final product. nih.govrsc.org

Future research will likely focus on adapting existing one-pot strategies for isoquinoline (B145761) synthesis to accommodate dihalogenated substrates. For instance, methods that utilize readily available starting materials like ortho-formyl-arylketones or o-cyanobenzaldehydes in base-mediated or catalyst-free cyclizations are particularly promising. nih.govrsc.orgrsc.orgrsc.org These approaches avoid the use of harsh reagents and elevated temperatures often associated with traditional methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions. rsc.org

The use of biodegradable and recyclable solvents, such as polyethylene (B3416737) glycol (PEG), is another key aspect of sustainable synthesis. ajgreenchem.comajgreenchem.com Research has demonstrated the successful synthesis of isoquinoline derivatives in PEG-400, which allows for a simple extraction of the product and reuse of the catalytic system. ajgreenchem.comajgreenchem.com Applying such green solvent systems to the synthesis of this compound could significantly reduce the environmental impact of its production. ajgreenchem.comajgreenchem.com Furthermore, catalyst-free approaches, which might proceed in environmentally benign solvents like water or ethanol (B145695) at room temperature, represent a highly desirable goal for achieving ultimate sustainability and atom economy in the synthesis of functionalized isoquinolines. rsc.orgnih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies for Isoquinolines

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often require strong acids, dehydrating agents | Base-mediated, catalyst-free, or milder reagents rsc.orgrsc.org |

| Solvents | Often toxic and volatile organic solvents | Green solvents like water, PEG, ethanol rsc.orgajgreenchem.comnih.gov |

| Reaction Steps | Often multi-step with intermediate isolation | One-pot procedures nih.govacs.org |

| Atom Economy | Can be low due to stoichiometric reagents | Generally high nih.govajgreenchem.com |

| Energy Use | Frequently require elevated temperatures | Often proceed at room or mild temperatures rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to advancing the synthesis of specifically substituted isoquinolines like this compound. A significant trend is the move away from precious metal catalysts such as palladium and rhodium towards more abundant and less toxic 3d-transition metals like iron, copper, and nickel. bohrium.comacs.orgacs.org These non-precious metal catalysts have shown promise in formal [4+2] cycloaddition reactions to generate the isoquinoline core and are a key area for future development. acs.orgacs.org

Recyclable catalytic systems are also a major focus of research, aligning with the goals of sustainable chemistry. ajgreenchem.comajgreenchem.comresearchgate.netrsc.org Systems where the catalyst, such as Rh(III) or Ru(II), is immobilized in a distinct phase like an ionic liquid or a green solvent like PEG, allow for easy separation and reuse, which is both economically and environmentally advantageous. ajgreenchem.comresearchgate.netrsc.orgrsc.org For example, a Rh(III) catalyst has been shown to be recyclable for at least five cycles in water for the synthesis of N-heterocycles. researchgate.net

Photocatalysis represents another burgeoning field with immense potential for isoquinoline synthesis. bohrium.comrsc.orgnih.govacs.org Visible-light-mediated reactions, often employing organic photocatalysts, can drive transformations under exceptionally mild conditions. bohrium.comnih.govacs.org These methods can enable novel reaction pathways, such as radical cyclizations, to form the isoquinoline skeleton. bohrium.comacs.org The development of photocatalytic strategies for the direct and selective halogenation or functionalization of the isoquinoline core is a particularly exciting prospect for accessing compounds like this compound.

Table 2: Emerging Catalytic Systems for Isoquinoline Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant Research |

|---|---|---|---|

| Non-Precious Metal | Copper(I), Nickel(0), Iron(III) | Earth-abundant, lower cost, reduced toxicity | acs.orgacs.orgnih.govacs.org |

| Recyclable | Ru(II)/PEG-400, Rh(III) in water | Reusability, reduced waste, cost-effective | ajgreenchem.comresearchgate.netrsc.org |

| Photocatalysts | Organic Dyes, Naphthalimide-based | Mild reaction conditions, novel reactivity, sustainable energy source | bohrium.comrsc.orgnih.govacs.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In silico methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for modern chemical research. tandfonline.comresearchgate.netresearchgate.net These computational approaches allow for the detailed study of molecular structures, electronic properties, and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. tandfonline.comresearchgate.netnih.gov For a molecule like this compound, DFT calculations can predict key properties such as the distribution of electron density, which in turn governs its reactivity towards further chemical transformations.

A key future direction is the use of computational modeling to predict the outcome and selectivity of synthetic reactions. By calculating the energy barriers for different reaction pathways, chemists can identify the most likely products and optimize reaction conditions to favor the desired isomer. chemrxiv.orgacs.org For instance, understanding the frontier molecular orbitals (HOMO-LUMO) can provide insights into the reactivity of different positions on the isoquinoline ring, guiding the design of selective C-H functionalization or cross-coupling reactions. tandfonline.comchemrxiv.org This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

Furthermore, computational studies can aid in the design of novel catalysts with enhanced activity and selectivity. researchgate.net By modeling the interaction between a catalyst and the reacting molecules, researchers can understand the factors that control the catalytic cycle and rationally design more efficient catalysts. researchgate.net In silico screening of virtual libraries of potential catalysts or substrates is another powerful application that can accelerate the discovery of new and improved synthetic methods for complex targets like this compound. inderscience.cominderscienceonline.comresearchgate.netnih.gov

Integration into Automated Synthesis Platforms

The need to rapidly synthesize and screen large numbers of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. nih.govnih.gov These technologies are set to play a crucial role in exploring the chemical space around the this compound scaffold. High-throughput synthesis techniques allow for the parallel execution of hundreds or even thousands of reactions on a small scale. nih.govrsc.org

One such technology is acoustic droplet ejection (ADE), which uses sound waves to transfer nanoliter volumes of reagents with high precision. nih.gov This method has been successfully used to create large libraries of isoquinoline derivatives in a short amount of time, facilitating rapid evaluation of reaction scope and identification of new bioactive compounds. nih.gov Integrating the synthesis of this compound into such a platform would enable the swift generation of a diverse array of derivatives for biological screening.

Continuous-flow chemistry is another powerful automation tool that is gaining traction for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.orgthieme-connect.comthieme-connect.comnih.gov In a flow reactor, reagents are continuously pumped and mixed, and the reaction proceeds as the mixture flows through a temperature-controlled coil. This technology offers several advantages, including precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and straightforward scalability. rsc.orgnih.gov The development of a continuous-flow process for the synthesis or functionalization of this compound could provide a robust and scalable route for its production. rsc.org The combination of automated synthesis with artificial intelligence for reaction optimization represents a frontier in chemical synthesis that will undoubtedly accelerate the discovery and development of novel isoquinoline-based molecules. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| PEG-400 |

| ortho-formyl-arylketones |

| o-cyanobenzaldehydes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-iodoisoquinoline?

- Methodological Answer : The synthesis of halogenated isoquinolines often involves sequential halogenation. A validated approach for bromo-iodo derivatives includes:

- Step 1 : Bromination of the parent isoquinoline using Br₂ in DMF with NaHCO₃ as a base (30 min, room temperature).

- Step 2 : Subsequent iodination via electrophilic substitution or metal-mediated coupling (e.g., using CuI or Pd catalysts).

- Critical Parameters : Solvent polarity (DMF enhances reactivity), stoichiometric control to avoid over-halogenation, and inert atmosphere to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielding effects of Br and I).

- Mass Spectrometry (HRMS) : Confirm molecular weight (333.95 g/mol) and isotopic patterns (Br/I splitting).

- X-ray Crystallography : Resolve regioselectivity and steric effects of halogens.

- Reference Data : Canonical SMILES (C1=CC=C2C(=C1)C=C(C(=N2)I)Br) and InChIKey (JOMFAVRBFOBWQA-UHFFFAOYSA-N) aid in spectral matching .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do competing reaction pathways affect halogenation selectivity in this compound synthesis?

- Methodological Answer :

- Electronic Effects : Bromine’s strong electron-withdrawing nature directs iodination to the para position.

- Steric Hindrance : Bulky substituents may shift reactivity; kinetic vs. thermodynamic control can be modulated via temperature (e.g., 60°C for faster equilibration).

- Monitoring : Use TLC/HPLC to track intermediate N-oxide formation (common in halogenation cascades) .

Q. How does the electronic effect of bromine and iodine substituents influence cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Iodine’s lower bond dissociation energy facilitates oxidative addition with Pd(0). Bromine acts as a leaving group in sequential couplings.

- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for biaryl synthesis.

- Challenges : Competing dehalogenation can occur; additives like TBAB (tetrabutylammonium bromide) improve yields .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during cross-coupling.

- Catalyst Tuning : Bulky ligands (e.g., SPhos) enhance selectivity in Buchwald-Hartwig aminations.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Comparative Analysis & Biological Activity

Q. How does this compound compare to other halogenated isoquinolines in biological activity?

- Methodological Answer :

- SAR Studies : The dual halogen motif enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Benchmarking : Compare IC₅₀ values against mono-halogenated analogs (e.g., 4-iodoisoquinoline) in assays targeting viral proteases or cancer pathways.

- Mechanistic Insight : Iodine’s polarizability may improve π-stacking in DNA intercalation, while bromine augments electrophilic reactivity .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Verify purity of starting materials (e.g., isoquinoline ≥98% by GC).

- Reaction Scale : Small-scale trials (0.2 mmol) often yield higher efficiency than bulk reactions due to mixing dynamics.

- Analytical Calibration : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.